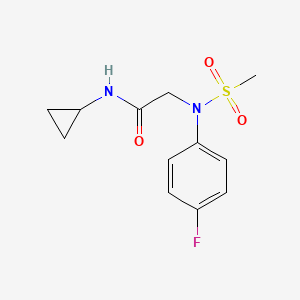
N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY303511, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K) that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide acts as a competitive inhibitor of PI3K by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways, including Akt/mTOR and MAPK/ERK. This ultimately leads to the inhibition of cell growth, proliferation, survival, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation in immune cells, improve glucose metabolism in diabetic mice, and protect neurons from oxidative stress in neurodegenerative disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its high potency and selectivity for PI3K, its ability to inhibit multiple isoforms of PI3K, and its availability as a small molecule inhibitor. However, it also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, including the development of more potent and selective PI3K inhibitors, the investigation of its combination with other targeted therapies, the exploration of its role in other disease models, and the evaluation of its potential as a therapeutic agent in clinical trials. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
Métodos De Síntesis
N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-isopropoxyphenylhydrazine with ethyl 2-bromo-2-methylpropanoate, followed by the reaction of the resulting hydrazide with 4-bromobenzaldehyde and isoxazole-5-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, diabetes, and neurodegenerative disorders. It has been shown to inhibit the PI3K pathway, which is involved in cell growth, proliferation, survival, and metabolism. This compound has been used in both in vitro and in vivo studies to investigate the role of PI3K in various cellular processes and disease models.
Propiedades
IUPAC Name |
5-methyl-3-phenyl-N-(4-propan-2-yloxyphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13(2)24-17-11-9-16(10-12-17)21-20(23)18-14(3)25-22-19(18)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCQVKVNUWCYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)
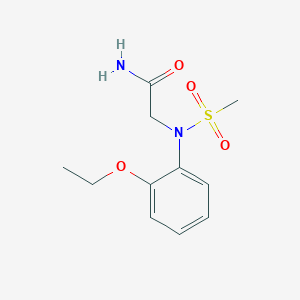
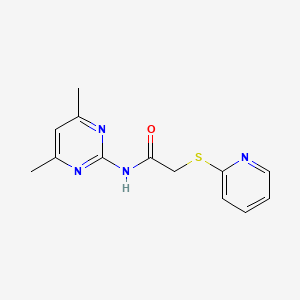
![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)
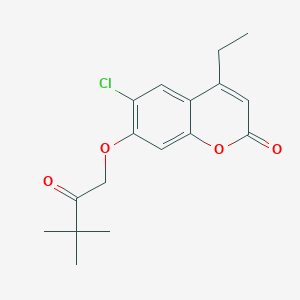
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)

![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
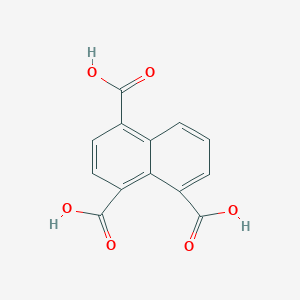
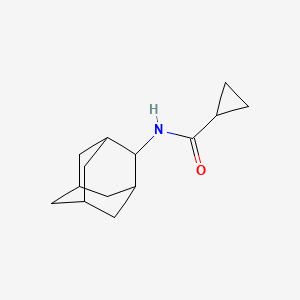
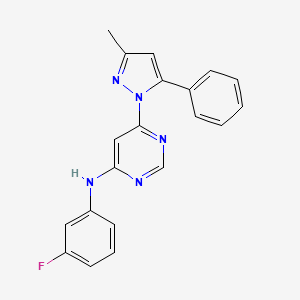
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)
